2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid
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Overview
Description
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)benzaldehyde.
Fluorination: The aldehyde group is converted to a difluoromethyl group using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Oxidation: The difluoromethyl group is then oxidized to form the corresponding carboxylic acid using an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The phenyl ring can undergo coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Conversion to difluoroacetic acid derivatives.
Reduction: Formation of difluoroalcohols.
Scientific Research Applications
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins, potentially leading to inhibition or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-phenylacetic acid
- 2,3-Difluorophenylacetic acid
- 2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)acetic acid
Uniqueness
2,2-Difluoro-2-(3-(trifluoromethyl)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other difluoroacetic acid derivatives. The trifluoromethyl group imparts increased lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
This compound’s distinct structure and properties make it a versatile tool in various scientific and industrial applications, highlighting its importance in ongoing research and development efforts.
Properties
IUPAC Name |
2,2-difluoro-2-[3-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,7(15)16)5-2-1-3-6(4-5)9(12,13)14/h1-4H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPKFHWZTODWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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